

Application Notes and Protocols: Synthesis of Perovskite Solar Cells Utilizing Basic Lead Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic lead carbonate*

Cat. No.: *B072859*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **basic lead carbonate** ($2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$) as a precursor in the synthesis of perovskite solar cells. The information is intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaics.

Introduction

The selection of lead precursors is a critical factor that significantly influences the structural and photophysical properties of perovskite films, thereby affecting the performance and stability of the resulting solar cells.^[1] While lead halides such as lead iodide (PbI_2) and lead chloride (PbCl_2) are the most commonly used precursors, research into non-halide lead sources is expanding. These alternative precursors can offer different reaction kinetics and film morphologies. **Basic lead carbonate**, with its low solubility in common organic solvents, presents a unique challenge and a potential opportunity for controlling perovskite crystallization. This document outlines the current understanding and experimental protocols related to the use of lead carbonate-based precursors.

Data Presentation

The use of **basic lead carbonate** for perovskite solar cell fabrication is an emerging area with limited reports of high-performing devices. Research indicates that the synthesis of methylammonium lead iodide ($\text{CH}_3\text{NH}_3\text{PbI}_3$) perovskite has been unsuccessful when using lead carbonate (PbCO_3) under typical processing conditions that are successful for other non-halide precursors.^[1] The failure is largely attributed to the low solubility and reactivity of lead carbonate in common solvents like N,N-Dimethylformamide (DMF).

For context, the performance of perovskite solar cells fabricated with other non-halide lead precursors is summarized in the table below. These results highlight the potential of non-halide precursors while underscoring the challenges associated with lead carbonate.

Table 1: Performance of Perovskite Solar Cells with Various Non-Halide Lead Precursors

Lead Precursor	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm ²]	Fill Factor (FF)
Pb(OAc)_2	9.0	0.82	19.3	0.57
$\text{Pb(NO}_3)_2$	0.4	0.55	2.0	0.36
Pb(acac)_2	1.1	0.65	4.3	0.39
PbCO_3	-	-	-	-

Data sourced from Guerrero et al., J. Mater. Chem. A, 2015, 3, 9194-9200. Note: Perovskite phase formation was not observed with PbCO_3 under the reported conditions.

Experimental Protocols

This section provides a detailed methodology for the attempted synthesis of perovskite films using a lead carbonate precursor. It is important to note that this protocol, as reported in the literature, did not yield the desired perovskite material.^[1] Following the protocol, potential modifications are discussed to guide future research.

Protocol 1: Attempted Synthesis of $\text{CH}_3\text{NH}_3\text{PbI}_3$ from Lead Carbonate

1. Precursor Solution Preparation:

- In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 2.64 mmol of methylammonium iodide (MAI) and 0.88 mmol of lead carbonate (PbCO_3) in 1 mL of anhydrous N,N-Dimethylformamide (DMF). This corresponds to a 3:1 molar ratio of MAI to the lead precursor.
- Stir the solution vigorously at room temperature for an extended period (e.g., 12-24 hours) to maximize the dissolution of the lead precursor. Note that complete dissolution of PbCO_3 in DMF at room temperature is unlikely.

2. Substrate Preparation:

- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
- Dry the substrates with a stream of nitrogen or argon and then treat with UV-Ozone for 15 minutes to remove organic residues and improve the wettability.
- Deposit an electron transport layer (e.g., a compact layer of TiO_2 or SnO_2) onto the FTO substrate according to standard literature procedures. For example, a compact TiO_2 layer can be deposited by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C).

3. Perovskite Film Deposition:

- Transfer the cleaned substrates with the electron transport layer into an inert atmosphere glovebox.
- Filter the prepared lead carbonate-MAI precursor solution through a 0.45 μm PTFE syringe filter, if possible, to remove any undissolved particles.
- Deposit the precursor solution onto the substrate using a spin-coater. A typical procedure is to dispense 100 μL of the solution and spin at 2000 rpm for 60 seconds.[\[1\]](#)

4. Annealing:

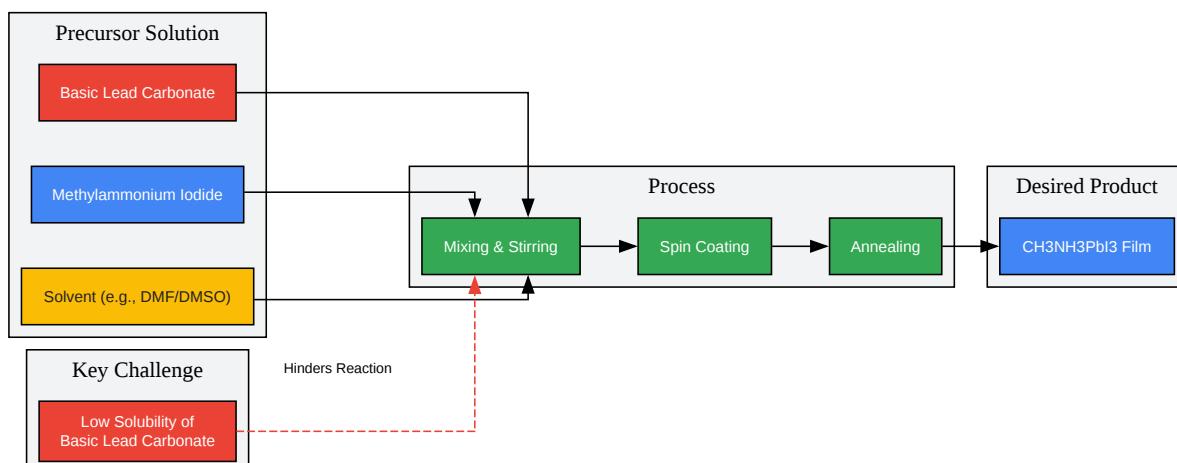
- Immediately after spin-coating, transfer the substrate to a hotplate within the glovebox.
- Anneal the film at 100 °C for 10 minutes.[\[1\]](#)
- After the initial 10 minutes, the substrate can be moved to an oven in an air stream and heated at 100 °C for an additional hour to promote the removal of residual solvent and byproducts.[\[1\]](#)

5. Device Completion:

- After cooling down, deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) following established protocols to complete the solar cell device structure.

Discussion of Unsuccessful Synthesis and Potential Modifications:

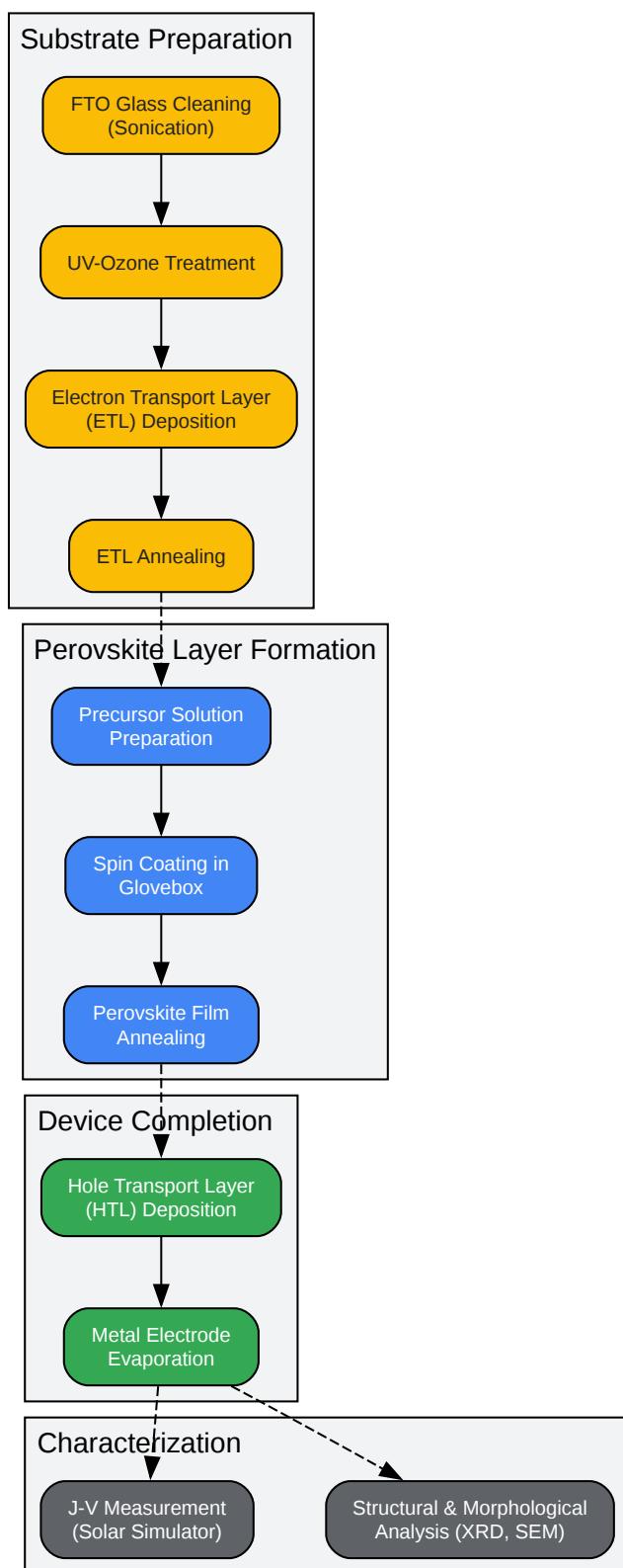
The reported failure of PbCO_3 to form a perovskite film under these conditions is likely due to its poor solubility in DMF. For the reaction to proceed, the lead salt must dissolve to release Pb^{2+} ions that can then coordinate with iodide ions and the methylammonium cation. **Basic lead carbonate** ($2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$) is expected to have even lower solubility.


Potential Modifications to the Protocol:

- Solvent Engineering: Employ solvents with higher boiling points and stronger coordination abilities, such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents (e.g., DMF:DMSO).[\[2\]](#) These solvents can better solvate the lead precursor.
- Thermal Treatment: Increase the stirring temperature of the precursor solution (e.g., to 60-70 °C) to enhance the solubility of the lead salt.
- Additive-Assisted Synthesis: Introduce additives to the precursor solution that can assist in the dissolution of the lead salt or in the formation of intermediate complexes that are more reactive.

- Modified Annealing Process: A higher annealing temperature or a longer annealing time might be necessary to drive the reaction and remove carbonate and hydroxide byproducts. [3][4] However, care must be taken to avoid the degradation of the organic components of the perovskite.

Visualizations


Logical Relationships in Perovskite Synthesis from Basic Lead Carbonate

[Click to download full resolution via product page](#)

Caption: Challenges in perovskite synthesis from **basic lead carbonate**.

Experimental Workflow for Perovskite Solar Cell Fabrication

[Click to download full resolution via product page](#)

Caption: General workflow for perovskite solar cell fabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Annealing-free perovskite films based on solvent engineering for efficient solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Perovskite Solar Cells Utilizing Basic Lead Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072859#use-of-basic-lead-carbonate-in-the-synthesis-of-perovskite-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com